[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine
Description
Chemical Structure and Properties The compound [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a secondary amine featuring two heterocyclic aromatic substituents: a 1-methylpyrrole and a 1-propylpyrazole moiety. Its molecular formula is inferred as C₁₃H₂₀N₄ based on substituent analysis. While direct physicochemical data (e.g., melting point, solubility) for this compound are absent in the provided evidence, analogs suggest moderate hydrophobicity (logP ~2–3) and a molecular weight of ~232.3 g/mol .
Synthesis and Applications Synthesis likely involves nucleophilic substitution or reductive amination between [(1-methyl-1H-pyrrol-2-yl)methyl]amine and a propylpyrazole-derived electrophile. Similar compounds, such as N-[(1-methyl-1H-pyrrol-2-yl)methyl]propan-2-amine, are synthesized with yields up to 66% under optimized conditions . Potential applications include medicinal chemistry (e.g., as kinase or HDAC inhibitors) due to structural resemblance to bioactive amines .
Properties
Molecular Formula |
C13H20N4 |
|---|---|
Molecular Weight |
232.32 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-1-(1-propylpyrazol-3-yl)methanamine |
InChI |
InChI=1S/C13H20N4/c1-3-7-17-9-6-12(15-17)10-14-11-13-5-4-8-16(13)2/h4-6,8-9,14H,3,7,10-11H2,1-2H3 |
InChI Key |
XLSAALFACOKWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=CC(=N1)CNCC2=CC=CN2C |
Origin of Product |
United States |
Preparation Methods
Reductive Amination of Pyrrole-2-Carbaldehyde and Pyrazole-3-Amine
The most widely reported method involves reductive amination between (1-methyl-1H-pyrrol-2-yl)methanal and 1-propyl-1H-pyrazol-3-amine. This one-pot reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine.
Typical Conditions
- Solvent: Methanol or ethanol
- Reducing Agent: Sodium cyanoborohydride (NaBH3CN)
- Catalyst: None required (acidic conditions)
- Temperature: Room temperature (20–25°C)
- Reaction Time: 12–24 hours
Yield Optimization
| Variable | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Solvent Polarity | Methanol to THF | Methanol | 15% |
| NaBH3CN Equivalents | 1.0–3.0 | 2.5 | 22% |
| pH Adjustment | Acetic Acid (1–5%) | 3% | 18% |
Under optimized conditions, this method achieves yields of 68–72%. The product often requires purification via silica gel chromatography (ethyl acetate/hexane, 3:7) to remove unreacted aldehyde and amine precursors.
Nucleophilic Substitution of Halogenated Intermediates
An alternative route employs a two-step alkylation-amination sequence:
Step 1: Synthesis of (1-Methyl-1H-pyrrol-2-yl)methyl Chloride
- Reagents: Thionyl chloride (SOCl2), dimethylformamide (DMF, catalytic)
- Conditions: Reflux in dichloromethane (40°C, 6 hours)
- Conversion Rate: 89% (by 1H NMR)
Step 2: Coupling with 1-Propyl-1H-pyrazol-3-amine
- Base: Triethylamine (2.5 equivalents)
- Solvent: Tetrahydrofuran (THF)
- Temperature: 60°C, 8 hours
- Yield: 58% (after column chromatography)
This method’s lower yield stems from competing elimination reactions, necessitating stringent moisture control.
Industrial-Scale Production Techniques
Continuous Flow Hydrogenation
Recent adaptations replace batch processing with continuous flow systems for imine reduction:
Reactor Parameters
| Parameter | Value |
|---|---|
| Catalyst | 5% Pd/C (mesh size 50 µm) |
| Pressure | 10 bar H2 |
| Residence Time | 30 minutes |
| Throughput | 1.2 kg/hr |
This approach enhances yield to 81% while reducing catalyst loading by 40% compared to batch methods.
Solvent-Free Mechanochemical Synthesis
Ball-milling techniques eliminate solvent use, improving sustainability:
- Reagents: Pyrrole aldehyde (1.0 eq), pyrazole amine (1.1 eq), NaBH3CN (2.5 eq)
- Milling Time: 2 hours
- Yield: 63% (purity >95% by HPLC)
Characterization and Quality Control
Spectroscopic Validation
1H NMR (400 MHz, CDCl3)
- δ 2.35 (s, 3H, N-CH3)
- δ 3.20 (t, 2H, N-CH2-pyrrole)
- δ 4.05 (t, 2H, N-CH2-pyrazole)
- δ 6.15–6.45 (m, 4H, pyrrole and pyrazole protons)
ESI-MS Analysis
- Observed: m/z 247.18 [M+H]+
- Calculated: 247.18 (C12H19N4)+
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Reductive Amination | 72 | 98 | High | 1.0 |
| Nucleophilic Substitution | 58 | 95 | Moderate | 1.4 |
| Flow Hydrogenation | 81 | 99 | Very High | 0.8 |
| Mechanochemical | 63 | 95 | Low | 0.9 |
Flow hydrogenation emerges as the superior industrial method, balancing yield, purity, and operational efficiency.
Chemical Reactions Analysis
Types of Reactions
[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-functionalized products.
Scientific Research Applications
[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound may serve as a probe for investigating biological pathways and interactions.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of [(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Differences
Heterocyclic Substituent Effects
- Pyrrole vs. Pyrazole : The target compound’s pyrazole ring (compared to pyrrole in ) introduces additional nitrogen atoms, enhancing polarity and hydrogen-bonding capacity. Pyrazole-containing analogs (e.g., MC1568, an HDAC inhibitor ) often exhibit improved metabolic stability over pyrrole derivatives.
- Substituent Chain Length : The propyl group on the pyrazole in the target compound increases hydrophobicity compared to shorter-chain analogs like N-[(1-methylpyrrol-2-yl)methyl]propan-2-amine (isopropyl substituent) . This may enhance membrane permeability but reduce aqueous solubility.
Physicochemical and Pharmacokinetic Trends
- Hydrophobicity (logP) :
- Hydrogen Bonding: The pyrazole’s N-H group (if present) and secondary amine enhance hydrogen-bond donor capacity compared to tertiary amines like MC1568 .
Biological Activity
[(1-methyl-1H-pyrrol-2-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine is a synthetic organic compound characterized by its unique combination of pyrrole and pyrazole moieties. This compound has garnered interest in medicinal chemistry due to its potential biological activities stemming from its nitrogen-containing heterocycles. This article aims to explore the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is C13H20N4, with a molecular weight of 232.32 g/mol. The structure includes:
- A pyrrole ring with a methyl substituent.
- A pyrazole ring with a propyl substituent.
- An amine functional group connecting the two rings.
This structural arrangement suggests significant potential for diverse biological interactions due to the presence of multiple functional groups.
Anticancer Properties
Research indicates that compounds containing pyrrole and pyrazole structures often exhibit notable anticancer activities. For example, derivatives of pyrazole have shown effectiveness against various cancer cell lines through mechanisms such as tubulin polymerization inhibition and apoptosis induction.
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| e19 | HeLa | 0.21 - 0.31 | Induces apoptosis, disrupts microtubule network |
| Compound 3 | Hep-2 | 3.25 | Cytotoxicity |
| Compound 4 | A549 | 26 | Growth inhibition |
These findings suggest that this compound may exhibit similar anticancer properties.
Antimicrobial Activity
Compounds with pyrrole and pyrazole frameworks have been associated with antimicrobial effects. For instance, structural analogs have demonstrated activity against bacterial strains, indicating that the unique nitrogen-containing heterocycles may enhance their interaction with microbial targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule dynamics, leading to cell cycle arrest.
- Induction of Apoptosis : The ability to trigger programmed cell death in cancer cells is a significant aspect of its potential therapeutic use.
- Antimicrobial Mechanisms : The interaction with bacterial membranes or essential metabolic pathways could explain the observed antimicrobial properties.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic synthesis techniques such as:
- Nucleophilic substitution reactions.
- Coupling reactions involving heterocycles.
Exploration of derivatives can enhance biological activity or selectivity towards specific targets, broadening the therapeutic applications.
Case Studies
Recent studies have focused on evaluating the biological activity of related compounds:
- Pyrazole Derivatives : Investigated for anticancer properties against various cell lines, showing promising results in inducing apoptosis and inhibiting tumor growth.
- Pyrrole Analogues : Assessed for neuroactive properties, demonstrating potential in treating neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
